IR-780 iodide

Catalog No.
S530813
CAS No.
207399-07-3
M.F
C36H44ClIN2
M. Wt
667.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IR-780 iodide

CAS Number

207399-07-3

Product Name

IR-780 iodide

IUPAC Name

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;iodide

Molecular Formula

C36H44ClIN2

Molecular Weight

667.1 g/mol

InChI

InChI=1S/C36H44ClN2.HI/c1-7-24-38-30-18-11-9-16-28(30)35(3,4)32(38)22-20-26-14-13-15-27(34(26)37)21-23-33-36(5,6)29-17-10-12-19-31(29)39(33)25-8-2;/h9-12,16-23H,7-8,13-15,24-25H2,1-6H3;1H/q+1;/p-1

InChI Key

IRPKBYJYVJOQHQ-UHFFFAOYSA-M

SMILES

CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-]

Solubility

Soluble in methanol

Synonyms

IR 780 iodide; IR780 iodide; IR-780 iodide

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-]

Isomeric SMILES

CCCN\1C2=CC=CC=C2C(/C1=C/C=C/3\CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-]

Description

The exact mass of the compound 3H-Indolium, 2-[2-[2-chloro-3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, iodide (1:1) is 666.2238 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in methanol. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IR-780 iodide is a lipophilic heptamethine dye characterized by its peak optical absorption at 780 nm, placing it in the near-infrared region of the electromagnetic spectrum. This compound is notable for its superior photostability and fluorescence intensity compared to other dyes, such as indocyanine green. Its structure allows for effective cellular uptake in various cancer types, including breast and prostate cancers, making it a promising candidate for imaging and therapeutic applications in oncology .

: Key reactions include condensation and cyclization processes to form the heptamethine backbone.
  • Purification: Post-synthesis, the compound is purified using techniques like chromatography to isolate the desired product from by-products.
  • Characterization: The final product is characterized using spectroscopic methods (e.g., UV-Vis spectroscopy) to confirm its structure and purity .
  • The biological activity of IR-780 iodide includes its function as a photosensitizer in photodynamic therapy and sonodynamic therapy. In vitro studies have demonstrated that treatment with IR-780 iodide significantly reduces cell viability in cancer cells when combined with light or ultrasound irradiation. The dye's mechanism involves inducing oxidative stress through the generation of reactive oxygen species, leading to apoptosis and necrosis in targeted tumor cells .

    Unique FeaturesIndocyanine GreenCyanine Dye800Imaging, Photodynamic TherapyWidely used but less stable than IR-780HematoporphyrinPorphyrin DerivativeVariesPhotodynamic TherapyStronger absorption but less selectiveMethylene BlueThiazine Dye664Antimicrobial, ImagingAntimicrobial propertiesRose BengalXanthene Dye550Photodynamic TherapyLess effective in NIR range

    IR-780 iodide stands out due to its higher photostability, better fluorescence intensity, and specific accumulation in tumor cells compared to these similar compounds. Its unique properties make it particularly suitable for advanced imaging techniques and targeted therapies .

    Interaction studies have shown that IR-780 iodide interacts with various cellular components through mechanisms involving organic anion transporting peptides (OATPs), which facilitate its uptake into cancer cells. This selective accumulation is critical for maximizing therapeutic efficacy while minimizing toxicity to normal tissues. Studies indicate that IR-780 can induce significant levels of reactive oxygen species upon interaction with ultrasound or light, further enhancing its therapeutic potential .

    IR-780 iodide exhibits significant lipophilic characteristics that fundamentally influence its biological behavior and therapeutic applications. The compound's lipophilicity is quantitatively characterized by its octanol-water partition coefficient (Log P), which has been experimentally determined to be 0.93 ± 0.07 [1]. This value indicates a moderately lipophilic nature that favors partitioning into lipid environments while maintaining sufficient polarity for biological interactions.

    The molecular structure of IR-780 iodide, with its heptamethine cyanine backbone and lipophilic substituents, contributes to its preferential accumulation in lipid-rich cellular compartments, particularly mitochondria [2] [3]. The rigid chloro-cyclohexenyl ring system further enhances the compound's hydrophobic character, making it practically insoluble in most pharmaceutically acceptable aqueous solvents [4]. This lipophilic nature is both advantageous and challenging – it enables selective cellular uptake and mitochondrial targeting but necessitates specialized formulation strategies for therapeutic applications.

    Comparative studies with related compounds demonstrate that IR-780 iodide's lipophilicity can be modulated through structural modifications. For instance, fluorinated derivatives show enhanced lipophilicity with Log P values reaching 3.62 compared to the parent compound's 2.98 [5]. The partition coefficient data reveals that IR-780 iodide possesses optimal lipophilicity for membrane penetration without excessive hydrophobicity that would compromise bioavailability.

    Thermal Behavior: Melting Point (232–234°C) and Decomposition Pathways

    IR-780 iodide demonstrates well-defined thermal characteristics with a sharp melting point range of 232–234°C [6] [7]. This relatively high melting point indicates substantial intermolecular interactions and crystalline stability at ambient conditions. The compound exists as a crystalline solid with a distinctive gold-green appearance under normal lighting conditions [8] [9].

    Thermal stability studies reveal that IR-780 iodide maintains structural integrity across a wide temperature range below its melting point. The compound exhibits excellent thermal stability under storage conditions, with powder formulations remaining stable for up to three years at -20°C and two years at 4°C [10]. However, thermal decomposition pathways become relevant at elevated temperatures, particularly during photothermal therapy applications.

    During near-infrared irradiation, IR-780 iodide converts absorbed light energy into heat through non-radiative decay processes. This photothermal conversion is highly efficient, with some nanoformulations achieving conversion efficiencies of 54.6% to 87.9% [11] [4]. The thermal generation capability allows solution temperatures to reach 47°C under controlled laser irradiation conditions [12]. Importantly, the compound's thermal behavior during irradiation differs significantly from simple thermal heating, as the photothermal process involves excited state dynamics and molecular vibrations rather than bulk thermal decomposition.

    The decomposition pathways of IR-780 iodide under extreme thermal conditions involve cleavage of the heptamethine bridge and cyclohexenyl ring opening. However, under normal storage and application conditions, the compound demonstrates remarkable thermal stability, making it suitable for various pharmaceutical formulations and long-term storage requirements.

    Photostability Under NIR Irradiation

    Photostability represents a critical parameter for IR-780 iodide's therapeutic applications, particularly in photothermal and photodynamic therapy protocols. The compound exhibits concentration-dependent photostability behavior, with significant differences observed between free dye and encapsulated formulations under near-infrared irradiation conditions.

    Free IR-780 iodide demonstrates poor photostability when exposed to continuous light exposure. Under natural daylight conditions, the maximum solution absorbance decreases continuously with time, reaching nearly zero after nine hours of exposure [13]. This rapid photodegradation severely limits the compound's utility in successive laser-assisted therapy protocols. The photodegradation mechanism involves oxidative processes and molecular rearrangements that compromise the compound's absorption and fluorescence properties.

    However, encapsulation strategies dramatically improve photostability characteristics. IR-780-loaded liposomes maintain nearly constant maximum absorbance for up to 24 hours under identical light exposure conditions [13]. During repeated laser irradiation cycles, encapsulated IR-780 demonstrates superior photostability compared to free dye. In three-cycle on/off laser experiments (3 minutes on at 1 W/cm², 15 minutes off), free IR-780 shows progressive temperature generation decline from 37°C to 29°C, while liposomal formulations maintain consistent 38°C maximum temperatures across all cycles [13].

    The enhanced photostability of formulated IR-780 iodide results from protection mechanisms within lipid bilayers or polymeric matrices. These environments prevent direct molecular interactions that lead to photodegradation while preserving the compound's photothermal conversion efficiency. Studies demonstrate that cholesterol-containing formulations provide additional photostability benefits, with some systems maintaining photothermal response for multiple irradiation cycles [14].

    Solvent Compatibility and Aggregation Tendencies

    IR-780 iodide exhibits highly selective solvent compatibility profiles that significantly influence its formulation and application strategies. The compound demonstrates excellent solubility in chloroform at concentrations up to 10 mg/mL (approximately 0.15 mM), making chloroform the preferred solvent for stock solution preparation and purification procedures [2] [9].

    In commonly used biological solvents, IR-780 iodide shows limited solubility. Dimethyl sulfoxide (DMSO) provides moderate solubility at 6.88 mg/mL (10.31 mM), making it suitable for biological assays and cell culture applications [15] [9]. Ethanol and dimethyl formamide offer only slight solubility, limiting their utility for high-concentration applications [9]. The compound's poor aqueous solubility necessitates specialized delivery systems for therapeutic applications.

    Aggregation behavior represents a critical consideration in IR-780 iodide formulations. The compound exhibits strong tendency toward molecular aggregation in polar solvents, particularly phosphate-buffered saline solutions [16]. This aggregation manifests as H-aggregate formation through π-π stacking interactions between the planar heptamethine structures, resulting in significant fluorescence self-quenching effects [17].

    The aggregation-induced quenching phenomenon is concentration-dependent and dramatically affects the compound's optical properties. At higher concentrations, fluorescence intensity decreases despite increased dye content, indicating intermolecular energy transfer and non-radiative decay processes [18]. This behavior necessitates careful optimization of formulation parameters to maintain optical activity while achieving therapeutic concentrations.

    Crystalline nanostructures and specialized delivery systems have been developed to address aggregation challenges. These systems maintain optimal interfluorophore distances and orientations, preventing excessive π-π stacking while preserving high dye loading capacities [17]. The aggregation tendencies also influence the compound's absorption spectra, with aggregated forms showing red-shifted absorption maxima compared to monomeric species [19].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    666.22377 g/mol

    Monoisotopic Mass

    666.22377 g/mol

    Heavy Atom Count

    40

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    General Manufacturing Information

    3H-Indolium, 2-[2-[2-chloro-3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, iodide (1:1): ACTIVE
    PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

    Dates

    Last modified: 04-15-2024
    1: Li S, Zhou S, Li Y, Li X, Zhu J, Fan L, Yang S. Exceptionally High Payload of the IR780 Iodide on Folic Acid-Functionalized Graphene Quantum Dots for Targeted Photothermal Therapy. ACS Appl Mater Interfaces. 2017 Jul 12;9(27):22332-22341. doi: 10.1021/acsami.7b07267. Epub 2017 Jun 28. PubMed PMID: 28643511.
    2: Zhan Y, Liu Y, Zu H, Guo Y, Wu S, Yang H, Liu Z, Lei B, Zhuang J, Zhang X, Huang D, Hu C. Phase-controlled synthesis of molybdenum oxide nanoparticles for surface enhanced Raman scattering and photothermal therapy. Nanoscale. 2018 Mar 29;10(13):5997-6004. doi: 10.1039/c8nr00413g. PubMed PMID: 29542776.
    3: Nagy-Simon T, Potara M, Craciun AM, Licarete E, Astilean S. IR780-dye loaded gold nanoparticles as new near infrared activatable nanotheranostic agents for simultaneous photodynamic and photothermal therapy and intracellular tracking by surface enhanced resonant Raman scattering imaging. J Colloid Interface Sci. 2018 May 1;517:239-250. doi: 10.1016/j.jcis.2018.02.007. Epub 2018 Feb 3. PubMed PMID: 29428811.

    Explore Compound Types